Namodenoson

Beschreibung

Overview of Namodenoson as a Selective Adenosine (B11128) A3 Receptor Agonist

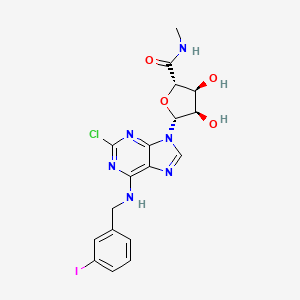

This compound is a synthetic, orally bioavailable, and highly selective agonist of the adenosine A3 receptor (A3AR). guidetopharmacology.orgnih.govguidetopharmacology.orgfishersci.comflybase.orgnewdrugapprovals.org Chemically, it is identified as a ribose-based purine (B94841) nucleoside, specifically 2-chloro-N6-(3-iodobenzyl) adenosine-5′-N-methylcarboxamide, featuring distinct substitutions at the 2, N6, and 5′ positions. guidetopharmacology.orgguidetopharmacology.orgnih.gov This molecular design confers its remarkable specificity for the A3AR.

Research has demonstrated this compound's exceptional selectivity for A3AR over other adenosine receptor subtypes. For instance, its selectivity for A3AR is reported to be 4750-fold higher than for the A1 adenosine receptor (A1AR) and 1770-fold higher than for the A2A adenosine receptor (A2AAR), with no reported activity for the A2B adenosine receptor (A2BR). guidetopharmacology.orgsketchfab.com This high selectivity is complemented by a potent affinity for A3AR, evidenced by a reported Ki value of 0.661 nM or 0.33 nM. guidetopharmacology.orgnih.govsketchfab.com

The compound presents as a stable, white-off-white, non-hygroscopic powder. guidetopharmacology.org Its molecular formula is C18H18ClIN6O4, with a molecular weight of 544.73 Da. guidetopharmacology.orguni.luwikipedia.org

Table 1: this compound's Selectivity and Affinity for Adenosine Receptors

| Receptor Subtype | Selectivity (Fold Higher than A3AR) guidetopharmacology.orgsketchfab.com | Ki Value (nM) guidetopharmacology.orgnih.govsketchfab.com |

| A1AR | 4750 | 0.661 or 0.33 |

| A2AAR | 1770 | 0.661 or 0.33 |

| A2BR | No reported activity | No reported activity |

| A3AR | 1 | 0.661 or 0.33 |

Research Rationale for A3AR Targeting in Pathological States

The academic interest in targeting A3AR with agonists like this compound stems primarily from the observed differential expression of this receptor in pathological versus normal tissues. A3AR is consistently found to be highly overexpressed on the cell surface of inflammatory and cancer cells, while its expression remains notably low in normal, healthy cells. guidetopharmacology.orgfishersci.comflybase.orgnewdrugapprovals.org This distinct expression pattern renders A3AR a compelling and selective therapeutic target.

The overexpression of A3AR in diseased tissues often correlates directly with disease progression in various conditions, including breast cancer, colon cancer, rheumatoid arthritis, psoriasis, and Crohn's disease. This upregulation of A3AR is attributed to factors prevalent in the microenvironment of cancer and inflammatory cells, such as elevated levels of adenosine and cytokines.

Academic research has demonstrated that activating A3AR with selective agonists such as this compound can induce specific anti-inflammatory and anti-cancer effects. The proposed molecular mechanism involves the deregulation of critical downstream signaling pathways, notably the Wnt/β-catenin and NF-κB pathways. guidetopharmacology.orgnih.govguidetopharmacology.orgfishersci.com This deregulation ultimately leads to the induction of apoptosis (programmed cell death) specifically in pathological cells. guidetopharmacology.orgnih.govguidetopharmacology.orgfishersci.com Furthermore, A3AR agonists have been shown to exert protective effects on normal body cells, including neuro-, cardio-, and liver-protective actions, which contributes to their favorable safety profile observed in preclinical and early clinical studies. guidetopharmacology.orgflybase.orgnewdrugapprovals.org

Historical Context of this compound's Discovery and Initial Academic Inquiry

This compound, identified as a synthetic adenosine derivative, represents a significant advancement in the field of purinergic signaling. guidetopharmacology.org Its development is rooted in the broader academic pursuit of understanding and exploiting adenosine receptor pharmacology. This compound is recognized as a 2-chloro analog of an earlier prototypical A3AR agonist, Piclidenoson (also known as CF101 or IB-MECA). uni.lu

The journey of A3AR as a therapeutic target spans over two decades, with sustained academic interest in its potential to combat conditions such as inflammation and cancer. Initial academic inquiries and preclinical studies played a crucial role in elucidating this compound's potent anti-cancer effects, particularly against hepatocellular carcinoma (HCC) and pancreatic carcinoma, as well as its anti-inflammatory activity demonstrated in various preclinical animal models of liver inflammation. guidetopharmacology.org

Key early academic findings highlighted that this compound's mechanism of action was mediated through the deregulation of the NF-κB and Wnt signal transduction pathways, ultimately leading to the induction of apoptosis in tumor cells. guidetopharmacology.org Researchers and institutions, such as the Hadassah Medical Center and Hebrew University in Israel, notably through the work of Dr. Rifaat Safadi and colleagues, have been instrumental in the early academic exploration and development of this compound, contributing to the foundational understanding of its biological effects. The fundamental discovery that A3AR is highly expressed in pathological cells but minimally in normal cells provided the critical impetus for the continued academic and clinical investigation of A3AR agonists as targeted therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClIN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167504 | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163042-96-4 | |

| Record name | Namodenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Namodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-IB-MECA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAMODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Namodenoson Action

A3 Adenosine (B11128) Receptor (A3AR) Agonism and Selectivity

Namodenoson, also known as Cl-IB-MECA, is a synthetic ribose-based purine (B94841) nucleoside designed for high specificity and affinity for the A3AR. mdpi.com This selectivity is crucial to its mechanism, allowing it to preferentially act on cells where the A3AR is overexpressed, such as cancer and inflammatory cells. spandidos-publications.com

This compound demonstrates a high affinity for the A3AR, with a reported Ki value of 0.33 nM. medchemexpress.com Its selectivity for the human A3AR is significant when compared to other adenosine receptor subtypes. mdpi.comcancer-research-network.com This preferential binding initiates a conformational change in the A3AR, a G protein-coupled receptor (GPCR), leading to its activation. cancer-research-network.com Structural studies, including cryo-electron microscopy, have begun to reveal the molecular basis for this activation. The process involves an extensive network of hydrogen bonds extending from the extracellular surface to the ligand-binding site. researchgate.net Furthermore, the binding of agonists like this compound can induce a conformational change, revealing a cryptic pocket that accommodates parts of the ligand, further stabilizing the active state of the receptor. researchgate.net Upon activation, the A3AR couples to Gi proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, which in turn modulates downstream signaling pathways. medchemexpress.com

Table 1: Selectivity of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Selectivity Fold vs. A3AR | Reference |

|---|---|---|

| A1AR | ~2500-4750 fold | mdpi.comcancer-research-network.com |

| A2AAR | ~1400-1770 fold | mdpi.comcancer-research-network.com |

| A2BAR | No reported activity | mdpi.com |

A key aspect of this compound's mechanism is the differential expression of its target, the A3AR. The mRNA and protein expression levels of A3AR are significantly upregulated in various types of tumor and inflammatory cells compared to their normal counterparts. spandidos-publications.comcancer-research-network.comnih.gov This overexpression makes diseased cells highly sensitive to the effects of A3AR agonists. mdpi.comspandidos-publications.com In contrast, normal cells typically show low A3AR expression and are largely unaffected by this compound. spandidos-publications.commdpi.com Studies have demonstrated this differential expression across several cancer types. For instance, analysis of fresh tumor tissues showed that A3AR protein expression was higher in tumor cells compared to adjacent normal tissue in a significant percentage of colon and breast cancer specimens. aacrjournals.orgnih.gov This high expression in tumor tissues has been associated with elevated levels of downstream signaling molecules like nuclear factor κB (NF-κB) and cyclin D1. aacrjournals.orgnih.gov

Table 2: A3AR Protein Expression in Tumor vs. Adjacent Normal Tissue

| Cancer Type | Percentage of Samples with Higher A3AR Expression in Tumors | Reference |

|---|---|---|

| Colon Carcinoma (n=40) | 61% | aacrjournals.orgnih.gov |

| Breast Carcinoma (n=17) | 78% | aacrjournals.orgnih.gov |

Intracellular Signaling Pathway Modulation

The binding of this compound to the overexpressed A3AR on pathological cells triggers the deregulation of critical intracellular signaling pathways that govern cell fate. researchgate.net This modulation is central to its anti-inflammatory and anti-cancer effects. The primary upstream event is the inhibition of phosphoinositide 3-kinase (PI3K), which subsequently affects major pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB. researchgate.netnih.gov

The PI3K/Akt/mTOR pathway is a crucial signaling network that is often overactivated in cancer, promoting cell proliferation and survival. mdpi.com this compound's activation of the A3AR leads to the inhibition of PI3K. researchgate.netnih.gov This upstream inhibition prevents the phosphorylation and subsequent activation of Akt (also known as protein kinase B), a key downstream effector. researchgate.netsemanticscholar.org By disrupting this pathway, this compound interferes with the signals that drive cell growth and survival, contributing to its therapeutic effect. nih.gov

The Wnt/β-catenin pathway is integral to cell proliferation and development, and its deregulation is a hallmark of many cancers. nih.gov this compound's mechanism involves the potent modulation of this pathway. canfite.comnatap.org The inhibition of PI3K by this compound leads to the upregulation of Glycogen Synthase Kinase-3β (GSK-3β). mdpi.comnih.gov GSK-3β is a key enzyme that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation. mdpi.com This prevents the accumulation of β-catenin in the cytoplasm and its translocation into the nucleus, where it would otherwise associate with transcription factors to promote the expression of proliferative genes like cyclin D1. mdpi.comnih.gov Treatment with this compound has been shown to decrease the expression levels of β-catenin, lymphoid enhancer-binding factor 1 (Lef-1), and cyclin D1, effectively shutting down this pro-proliferative signaling cascade. nih.govnajah.edu

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is common in chronic inflammatory diseases and cancer. mdpi.com this compound's mechanism of action is mediated by the deregulation of the NF-κB pathway. canfite.comnatap.orgnih.gov Similar to its effect on the Wnt pathway, this regulation stems from the upstream inhibition of PI3K. mdpi.comspandidos-publications.com This leads to a decrease in the expression of key pathway components like IκB kinase (IKK) and inhibitor of κB (IκB), which ultimately prevents the activation and nuclear translocation of the NF-κB transcription factor. mdpi.com By inhibiting NF-κB activity, this compound can suppress the expression of inflammatory cytokines and pro-survival genes, leading to apoptosis in cancer cells. mdpi.comnih.govmdpi.com

Table 3: Summary of this compound's Effect on Signaling Pathways

| Pathway | Key Upstream Event | Key Downstream Effects | Reference |

|---|---|---|---|

| PI3K/Akt | PI3K Inhibition | Decreased Akt phosphorylation | researchgate.netnih.gov |

| Wnt/β-catenin | GSK-3β Upregulation | Decreased β-catenin, Lef-1, and Cyclin D1 expression | mdpi.comnih.gov |

| NF-κB | PI3K Inhibition | Decreased IKK and IκB expression; Inhibition of NF-κB activation | canfite.commdpi.com |

Influence on RAS Signaling Pathway

This compound has been shown to modulate the RAS signaling pathway as part of its mechanism to inhibit cancer cell growth. nih.gov In studies involving pancreatic carcinoma cells, treatment with this compound led to the modulation of proteins within the RAS signaling pathway. cancer-research-network.comnih.gov This deregulation contributes to the upregulation of pro-apoptotic proteins, ultimately leading to cancer cell death. cancer-research-network.com

Downstream Cellular Effects

The activation of the A3AR by this compound triggers significant downstream effects, leading to the inhibition of pathological cells and the stimulation of protective responses. canfite.comnih.gov This is primarily achieved through the deregulation of critical signaling pathways, including the phosphoinositide 3-kinase (PI3K), Wnt/β-catenin, and nuclear factor kappa B (NF-κB) pathways. patsnap.comnih.govresearchgate.netresearchgate.net

A primary outcome of this compound's action on cancerous and inflammatory cells is the induction of apoptosis, or programmed cell death. canfite.comresearchgate.net By binding to the overexpressed A3AR on these cells, this compound triggers the deregulation of the Wnt and NF-κB signaling pathways. cancer-research-network.comresearchgate.netmdpi.com This leads to a cascade of events including:

An increase in the expression of the pro-apoptotic proteins Bad and Bax. cancer-research-network.comnih.gov

A decrease in β-catenin, which in turn prompts the upregulation of other pro-apoptotic proteins like Bcl-2 and caspase-3. nih.gov

This multi-faceted approach results in the effective elimination of tumor cells. cancer-research-network.comnih.gov

Table 1: Effect of this compound on Key Signaling and Apoptotic Proteins in Pathological Cells

| Protein/Pathway | Effect of this compound Treatment | Consequence |

| RAS Signaling | Modulation/Deregulation | Contributes to apoptosis cancer-research-network.comnih.gov |

| Wnt/β-catenin | Deregulation, Decrease in β-catenin | Upregulation of pro-apoptotic proteins cancer-research-network.comnih.gov |

| NF-κB | Deregulation/Inhibition | Induction of apoptosis canfite.comcancer-research-network.com |

| PI3K | Inhibition | Downstream deregulation of NF-κB and Wnt pathways patsnap.comresearchgate.netmdpi.com |

| Bad, Bax | Upregulation | Promotion of apoptosis cancer-research-network.comnih.gov |

| Caspase-3 | Upregulation | Execution of apoptosis nih.gov |

This compound demonstrates a dual role in cytokine regulation, inhibiting pro-inflammatory cytokines while stimulating the production of protective ones. nih.govmdpi.comnih.gov

Inhibition of Inflammatory Cytokines: In pathological environments, this compound's mechanism leads to the inhibition of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govmdpi.comnih.gov This anti-inflammatory effect is a direct result of the deregulation of downstream signaling pathways following A3AR activation. mdpi.comnih.gov

Stimulation of Protective Cytokines: Conversely, this compound has a positive effect on normal cells, such as those in the bone marrow and adipocytes (fat cells). nih.gov In these cells, it stimulates the production of beneficial cytokines: nih.gov

Granulocyte-colony stimulating factor (G-CSF): In hematopoietic cells, this compound upregulates NF-κB, leading to increased G-CSF production. nih.gov G-CSF is crucial for stimulating the production and function of neutrophils, a type of white blood cell. nih.govmdpi.com

Adiponectin: By binding to A3AR on adipocytes, this compound leads to the upregulation of adiponectin. nih.gov Adiponectin is a hormone with protective roles in regulating metabolism and inflammation. nih.govresearchgate.net Elevated levels of adiponectin are associated with the inhibition of processes like cell proliferation and invasion. nih.gov

Table 2: Regulation of Cytokines by this compound

| Cytokine | Effect | Cellular Context |

| TNF-α | Inhibition | Inflammatory/Cancer Cells mdpi.comnih.gov |

| IL-1 | Inhibition | Inflammatory/Cancer Cells mdpi.comnih.gov |

| IL-6 | Inhibition | Inflammatory/Cancer Cells mdpi.comnih.gov |

| IL-8 | Inhibition | Inflammatory/Cancer Cells mdpi.comnih.gov |

| G-CSF | Stimulation/Upregulation | Normal Hematopoietic/Bone Marrow Cells nih.govmdpi.com |

| Adiponectin | Stimulation/Upregulation | Normal Adipocytes canfite.comnih.gov |

This compound exerts a differential impact on cell proliferation, inhibiting the growth of pathological cells while promoting the proliferation of certain normal cells.

Inhibition of Pathological Cell Proliferation: this compound has been shown to inhibit the proliferation of various pathological cell types. For instance, it inhibits the growth of human hepatic stellate cells (LX2), which are involved in liver fibrosis, and pancreatic carcinoma cells (BxPC-3) in a dose-dependent manner. cancer-research-network.comnih.gov This anti-proliferative effect is directly linked to the induction of apoptosis and the modulation of growth-regulatory proteins. nih.gov

Promotion of Normal Cell Proliferation: In contrast, this compound's stimulation of G-CSF production in normal bone marrow cells leads to the proliferation of normal progenitor cells. mdpi.com This results in an increased number of white blood cells and neutrophils, demonstrating a protective effect on the hematopoietic system. mdpi.com

This dual action underscores the compound's targeted mechanism, which suppresses pathological processes while supporting the function of normal tissues. nih.govmdpi.com

Preclinical Investigations of Namodenoson

In Vitro Studies and Cell Line Models

In vitro studies have been instrumental in elucidating the cellular and molecular effects of Namodenoson. These studies have primarily focused on its anti-proliferative capacity in cancer cells, its ability to modulate key signaling pathways, and its impact on the cells responsible for liver fibrosis.

Anti-proliferative Effects in Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines, most notably in hepatocellular carcinoma (HCC) and pancreatic carcinoma. In HCC, this compound has been shown to inhibit the growth of N1S1 and Hep-3b cell lines nih.gov. Similarly, in pancreatic carcinoma, studies on BxPC-3 cells have revealed a dose-dependent inhibition of cell growth mdpi.com. This anti-proliferative activity is a key indicator of its potential as an anti-cancer agent.

| Cell Line | Cancer Type | Observed Effect |

| N1S1 | Hepatocellular Carcinoma | Inhibition of tumor cell growth nih.gov |

| Hep-3b | Hepatocellular Carcinoma | Inhibition of tumor cell growth nih.gov |

| BxPC-3 | Pancreatic Carcinoma | Significant dose-dependent inhibition of cell growth mdpi.com |

Modulation of Signaling Pathways in Cultured Cells

The anti-cancer effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways. A primary mechanism of action is the de-regulation of the Wnt/β-catenin and nuclear factor kappa B (NF-κB) signaling pathways nih.govmdpi.comnih.gov. In tumor protein extracts from N1S1 tumor-bearing rats treated with this compound, Western blot analyses have shown a clear modulation of these pathways nih.gov. This modulation leads to a cascade of downstream effects, including the upregulation of pro-apoptotic proteins such as Bad, Bax, and caspase-3, ultimately resulting in the apoptosis of cancer cells nih.govcancer-research-network.com. Specifically, this compound treatment has been associated with an upregulation of GSK-3β and a subsequent decrease in the expression of β-catenin and cyclin D1 in both liver extracts from animal models and in LX-2 human hepatic stellate cells nih.govnih.gov.

Effects on Fibrogenic Hepatic Stellate Cells

Hepatic stellate cells (HSCs) play a crucial role in the development of liver fibrosis. Preclinical studies have shown that this compound can inhibit the growth and proliferation of these fibrogenic cells in a dose-dependent manner prnewswire.com. This inhibitory effect on HSCs suggests a direct anti-fibrotic mechanism of action for this compound prnewswire.com. Further studies on the LX2 human hepatic stellate cell line have demonstrated that this compound inhibits cell proliferation, and this effect is mediated by the A3AR, as it can be counteracted by an A3AR antagonist nih.gov. The treatment of LX2 cells with this compound also led to the downregulation of α-smooth muscle actin (α-SMA), a key marker of fibrosis nih.govnih.gov.

In Vivo Studies and Animal Models

The promising results from in vitro studies have been further substantiated in various in vivo animal models. These studies have provided evidence for the anti-cancer efficacy of this compound in settings that more closely mimic human disease and have also highlighted its anti-inflammatory and anti-fibrotic properties in models of liver disease.

Anti-cancer Efficacy in Xenograft and Syngeneic Orthotopic Models

This compound has demonstrated significant anti-cancer efficacy in both xenograft and syngeneic orthotopic animal models of cancer. In a xenograft model using BxPC-3 pancreatic carcinoma cells, this compound treatment resulted in a significant inhibition of tumor growth mdpi.com. More specifically, in a rat orthotopic model of HCC using N1S1 cells, orally administered this compound exhibited a remarkable and dose-dependent inhibitory effect on tumor growth in the liver nih.gov. A maximal tumor growth inhibition of 92.8 ± 6.9% was observed at a specific dose, showcasing a potent anti-tumor effect in a syngeneic model nih.gov. These findings in live animal models provide strong support for the potential of this compound as a therapeutic agent for liver and pancreatic cancers.

| Animal Model | Cancer Type | Key Findings |

| Nude mice with BxPC-3 xenografts | Pancreatic Carcinoma | Significant inhibition of tumor growth mdpi.com |

| Rat orthotopic model with N1S1 cells | Hepatocellular Carcinoma | Remarkable, bell-shaped dose-dependent inhibition of tumor growth, with a maximal inhibition of 92.8 ± 6.9% nih.gov |

Anti-inflammatory and Anti-fibrotic Effects in Liver Disease Models

Beyond its anti-cancer properties, this compound has also shown significant anti-inflammatory and anti-fibrotic effects in preclinical models of liver disease. In the STAM model of non-alcoholic steatohepatitis (NASH), this compound treatment led to a significant decrease in the non-alcoholic fatty liver disease (NAFLD) activity score (NAS) mdpi.comnih.govnih.gov. This improvement was attributed to reductions in steatosis, inflammation, and ballooning of liver cells researchgate.net.

In a carbon tetrachloride (CCl4)-induced model of liver fibrosis, this compound administration reversed the elevation of the liver enzyme alanine aminotransferase (ALT) to normal levels and significantly improved liver inflammation and fibrosis mdpi.comnih.gov. Furthermore, in a mouse model of liver fibrosis, the this compound-treated group exhibited a normal-appearing liver, no fluid accumulation (ascites), a low fibrosis profile, and lower serum levels of transaminases compared to the control group biospace.comprnewswire.com. A significant anti-fibrotic effect was also confirmed by the reduced expression of α-smooth muscle actin in liver protein extracts biospace.comprnewswire.com.

| Animal Model | Disease | Key Findings |

| STAM model | Non-alcoholic steatohepatitis (NASH) | Significant decrease in the NAFLD activity score (NAS), reflecting reduced steatosis, inflammation, and ballooning nih.govresearchgate.net |

| Carbon tetrachloride (CCl4)-induced model | Liver Fibrosis | Reversal of elevated ALT levels to normal; significant improvement in liver inflammation and fibrosis mdpi.comnih.gov |

| Mouse model of liver fibrosis | Liver Fibrosis | Normal liver appearance, no ascites, low fibrosis profile, and lower serum transaminases. Significant reduction in α-smooth muscle actin expression biospace.comprnewswire.com |

Hepatoprotective Effects in Liver Injury Models (e.g., Ischemia/Reperfusion)

Preclinical investigations have demonstrated the hepatoprotective potential of this compound in various models of liver injury. One significant area of this research has been its effect on ischemia/reperfusion (I/R) injury, a condition where cellular damage occurs upon the restoration of blood flow to a previously ischemic tissue.

In rat models of liver ischemia/reperfusion, this compound has shown a positive therapeutic effect. mdpi.comnih.gov This protective activity is thought to be a result of its anti-inflammatory and anti-apoptotic properties within the liver. mdpi.comnih.gov Studies involving clamping of the hepatic vasculature for 30 minutes, as well as in models of partial hepatectomy (70% of the liver), have indicated that this compound acts as a protective agent for liver cells. mdpi.comnih.gov It appears to prevent the apoptosis of normal hepatocytes, highlighting a differential effect on pathological versus normal cells. nih.gov This hepatoprotective characteristic supports the potential clinical utility of this compound in conditions associated with liver stress and injury. mdpi.comnih.gov

The mechanism underlying these protective effects is linked to the broader anti-inflammatory action of this compound. By targeting the A3 adenosine (B11128) receptor (A3AR), which is overexpressed in diseased liver cells, the compound can modulate inflammatory pathways. This includes the inhibition of inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8, which are key mediators of tissue damage in I/R injury. researchgate.net

Exploration of Efficacy in Other Cancer Types

Beyond its primary focus on hepatocellular carcinoma, preclinical studies have explored the efficacy of this compound in other malignancies. The rationale for this exploration is the overexpression of the A3 adenosine receptor (A3AR) in various solid tumors. nih.govcancer-research-network.com

Pancreatic Cancer: Significant preclinical evidence supports the investigation of this compound for pancreatic cancer. In vitro studies using the BxPC-3 human pancreatic carcinoma cell line have shown that this compound can inhibit cell growth in a dose-dependent manner. nih.gov This anti-proliferative effect is mediated through the A3AR. In vivo studies have corroborated these findings, demonstrating significant inhibition of pancreatic carcinoma tumor growth in animal models. cancer-research-network.com

| This compound Concentration | Inhibition of BxPC-3 Cell Growth (%) |

|---|---|

| 5 nM | 49.7% ± 8.2% |

| 10 nM | 66.3% ± 10.5% |

| 20 nM | 82.7% ± 7.1% |

Other Cancers: this compound has also demonstrated proof of concept for its potential therapeutic use in other cancer types, including colon, prostate, and melanoma, where A3AR is also known to be overexpressed. prnewswire.comcanfite.combiospace.comtaiwannews.com.tw Preclinical animal models have shown anti-cancer activity for A3AR agonists in these malignancies. mdpi.com The proposed mechanism of action in these cancers is consistent with that observed in hepatocellular and pancreatic carcinoma, involving the deregulation of the NF-κB and Wnt signaling pathways, leading to apoptosis of tumor cells. canfite.com However, detailed, publicly available data from specific preclinical studies on this compound in colon, prostate, and melanoma cancer cell lines or animal models were not identified in the reviewed sources.

Synergistic Effects in Combination Therapies

The potential for this compound to enhance the efficacy of existing chemotherapeutic agents has been investigated in preclinical settings. These studies aim to determine if a combination approach can lead to improved anti-tumor activity.

Pancreatic Cancer: In preclinical models of pancreatic cancer, this compound has been studied in combination with gemcitabine, a standard-of-care chemotherapy for this disease. The results of these studies indicate a significant additive inhibitory effect on the growth of pancreatic carcinoma cells. prnewswire.com This suggests that this compound could potentially augment the therapeutic effects of gemcitabine in a clinical setting.

| Treatment | Inhibition of Pancreatic Cancer Cell Growth (%) |

|---|---|

| This compound (0.1 nM) | 48.6% ± 1.4% |

| Gemcitabine (0.2 µM) | 44.4% ± 0.7% |

| This compound (0.1 nM) + Gemcitabine (0.2 µM) | 65.4% ± 1.4% |

The molecular mechanism behind this additive effect is believed to be the multi-targeted action of this compound on key signaling pathways implicated in cancer cell proliferation and survival, such as the Wnt/β-catenin and NF-κB pathways. By deregulating these pathways, this compound can induce apoptosis and inhibit tumor growth, complementing the cytotoxic action of traditional chemotherapy drugs. canfite.com

Clinical Research and Translational Findings of Namodenoson

Clinical Trial Phases and Indications

Early Phase Explorations

The initial clinical evaluation of Namodenoson in humans included a Phase I/II open-label study (NCT00790218) focused on patients with advanced hepatocellular carcinoma (HCC), the most common type of liver cancer. nih.govnih.gov This early exploratory trial was crucial in establishing the safety profile of the drug and showing preliminary signs of anti-tumor activity. nih.gov

Advanced Phase Studies in Hepatocellular Carcinoma

Based on these findings, a pivotal Phase III clinical study is now underway to confirm the efficacy of this compound in this patient population.

Clinical Evaluation in Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) and Non-Alcoholic Fatty Liver Disease (NAFLD/MASLD)

The therapeutic potential of this compound has also been explored in the context of metabolic liver diseases. A Phase IIa study was conducted to evaluate the drug in patients with NAFLD, a condition characterized by fat accumulation in the liver, and NASH, a more severe form involving inflammation and liver cell damage.

This randomized, double-blind, placebo-controlled trial investigated two different doses of this compound. The study demonstrated that this compound had a positive impact on liver health. A notable finding was the dose-dependent decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key markers of liver inflammation. Furthermore, a significantly higher percentage of patients in the 25 mg this compound group achieved normalization of their serum ALT levels at week 16 compared to the placebo group (37% vs. 10%).

Investigations in Pancreatic Carcinoma

Recognizing the shared molecular pathways between liver and pancreatic cancers, the clinical development of this compound has been extended to include pancreatic carcinoma. Preclinical studies have shown that this compound can inhibit the growth of pancreatic cancer cells by targeting the A3AR and modulating key signaling pathways involved in cancer cell proliferation and survival. onclive.com

Clinical Efficacy Endpoints and Outcomes

Tumor Response Evaluation (e.g., Objective Response Rate, Disease Control Rate)

The clinical efficacy of this compound in oncology is primarily assessed through established tumor response criteria, such as the Objective Response Rate (ORR) and the Disease Control Rate (DCR). The ORR represents the proportion of patients whose tumors shrink by a predefined amount, while the DCR includes patients whose tumors have shrunk or remained stable.

In the Phase II study of this compound in advanced HCC patients with Child-Pugh B cirrhosis, a partial response was observed in 8.8% of patients in the this compound arm, compared to 0% in the placebo arm. nih.gov In a subgroup of patients with Child-Pugh 7, the objective response rate was 9% for those treated with this compound. ascopubs.org

The table below summarizes the tumor response evaluation from the Phase II HCC study.

| Efficacy Endpoint | This compound (CPB7 Subgroup) | Placebo (CPB7 Subgroup) |

| Objective Response Rate (ORR) | 9% | 0% |

| Patients with Partial Response (PR) | 3 out of 34 | 0 out of 21 |

| Patients with Stable Disease (SD) | Not Reported | Not Reported |

| Disease Control Rate (DCR) | Not Reported | Not Reported |

Data from the Phase II study in advanced Hepatocellular Carcinoma patients with Child-Pugh B7 cirrhosis.

Survival Metrics (e.g., Progression-Free Survival, Overall Survival)

However, a pre-planned subgroup analysis of patients with a Child-Pugh B score of 7 (CPB7), which constituted the largest subgroup, showed more promising results. In these patients, there was a non-significant improvement in median OS and PFS. The median OS for the CPB7 subgroup was 6.9 months for those treated with this compound, compared to 4.3 months for the placebo group ascopubs.orgmdpi.comnih.govnih.govmdpi.com. The median PFS in this subgroup was 3.5 months for the this compound arm versus 1.9 months for the placebo arm ascopubs.orgmdpi.comnih.govnih.govmdpi.com.

| Patient Group | Metric | This compound | Placebo | Hazard Ratio (HR) | P-Value |

|---|---|---|---|---|---|

| Overall Population | Median Overall Survival (OS) | 4.1 months | 4.3 months | 0.82 | p=0.46 |

| Median Progression-Free Survival (PFS) | 2.5 months | 1.9 months | 0.86 | p=0.54 | |

| Child-Pugh B7 Subgroup | Median Overall Survival (OS) | 6.9 months | 4.3 months | 0.81 | p=0.46 |

| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.89 | p=0.67 | |

| 12-Month Overall Survival Rate | 44% | 18% | N/A | p=0.028 |

Liver Function Parameters (e.g., Serum Transaminase Levels)

Clinical studies of this compound in patients with non-alcoholic fatty liver disease (NAFLD) have demonstrated a positive impact on liver function parameters, particularly serum transaminase levels. A dose-dependent decrease in both Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) was observed in patients receiving this compound compared to placebo nih.govresearchgate.netnih.gov.

In a Phase II study, the change from baseline for ALT in the group receiving 25 mg of this compound twice daily trended towards significance at 12 weeks of treatment nih.govresearchgate.netnih.gov. For AST, the decrease was statistically significant at 12 weeks for the same dosage group compared to placebo (p=0.03) nih.govresearchgate.netnih.govresearchgate.net.

Furthermore, a notable percentage of patients achieved normalization of their ALT levels. At the 16-week follow-up, 36.8% of patients in the 25 mg this compound group had normal ALT levels, a statistically significant improvement compared to the 10.0% observed in the placebo group (p=0.038) nih.govresearchgate.netnih.govcanfite.comcanfite.com. In one reported case of a patient with advanced HCC, elevated baseline ALT and AST levels normalized within the first four weeks of treatment and remained stable for over six years nih.gov.

| Parameter | Time Point | This compound (25 mg) | Placebo | P-Value |

|---|---|---|---|---|

| ALT Change from Baseline | 12 Weeks | -15.4 U/L | -1.7 U/L | p=0.066 |

| AST Change from Baseline | 12 Weeks | -8.1 U/L | +0.3 U/L | p=0.03 |

| ALT Normalization Rate | 12 Weeks | 31.6% | 20.0% | p=0.405 |

| 16 Weeks | 36.8% | 10.0% | p=0.038 |

Histopathological and Non-Invasive Markers of Liver Health (e.g., Liver Fat Content, Fibrosis Scores)

This compound has shown potential in improving markers of liver health beyond enzyme levels. In clinical studies involving patients with NAFLD and MASH (Metabolic Dysfunction-associated Steatohepatitis), treatment with this compound led to reductions in liver fat content and improvements in non-invasive fibrosis scores natap.org.

A Phase II study demonstrated a decrease in liver fat volume at 12 weeks, with the change trending towards statistical significance for the 25 mg dose compared to placebo mdpi.comnih.gov. The proportion of patients with high steatosis scores, as measured by the Controlled Attenuation Parameter (CAP), also decreased in the this compound treatment arms while increasing in the placebo group mdpi.comcanfite.com.

A statistically significant improvement in the Fibrosis-4 (FIB-4) score, a non-invasive marker of hepatic fibrosis, was observed in patients treated with 25 mg of this compound. The FIB-4 score improved from baseline in the treatment group, while it deteriorated in the placebo group (p=0.026) canfite.com. Specifically, the mean change from baseline at week 12 was significantly better in the 25 mg this compound group compared to placebo (p=0.011) mdpi.comnih.govnih.gov. Additionally, the proportion of patients with a high likelihood of fibrosis progression, as indicated by the FAST score, dropped from 28% to 0% in the 25 mg group natap.org.

| Marker | This compound (25 mg) Result | Placebo Result | P-Value |

|---|---|---|---|

| Liver Fat Volume (Mean Change from Baseline at 12 Weeks) | -158.0 mL | N/A | p=0.065 (vs. placebo) |

| FIB-4 Score (Change from Baseline at 12 Weeks) | -0.089 / -0.28 | +0.042 / -0.04 | p=0.026 / p=0.011 (vs. placebo) |

| High Steatosis Score (CAP ≥ 331) Proportion | Decreased from 43% to 14% | Increased from 33% to 40% | Not Statistically Significant |

Regulatory Designations and Facilitated Clinical Development

This compound's clinical development has been expedited through key regulatory designations from authorities in the United States and Europe, acknowledging its potential to address unmet medical needs in patient populations with serious conditions.

Orphan Drug Status

This compound has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of hepatocellular carcinoma (HCC) nih.govcanfite.combiospace.comcanfite.com. This status is conferred on drugs intended for the treatment of rare diseases or conditions. More recently, the FDA also granted Orphan Drug Designation to this compound for the treatment of pancreatic cancer curetoday.comstocktitan.nettargetedonc.comcanfite.com. This designation provides incentives such as market exclusivity and exemptions from certain fees to support the development of the drug targetedonc.comcuretoday.com.

Fast Track Designation

In addition to its orphan status, this compound has received Fast Track Designation from the U.S. FDA as a second-line treatment for hepatocellular carcinoma nih.govcanfite.combiospace.comstocktitan.netcanfite.cominvesting.com. The Fast Track program is designed to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need investing.com. This designation allows for more frequent interactions with the FDA throughout the drug development process.

Compassionate Use Programs and Real-World Data Implications

This compound has been made available to some patients outside of formal clinical trials through compassionate use programs. These programs provide a pathway for patients with serious or immediately life-threatening diseases, who have no comparable or satisfactory alternative therapy options, to gain access to investigational drugs curetoday.com.

The FDA has granted approval for compassionate use of this compound for a patient with advanced pancreatic cancer in the United States curetoday.comnasdaq.comcanfite.com. This approval has reportedly led to increased interest from other major U.S. medical centers seeking similar access for their patients nasdaq.comcanfite.com.

Biomarkers and Predictive Factors in Namodenoson Therapy

A3AR Expression as a Potential Biomarker

The A3 adenosine (B11128) receptor is the direct target of Namodenoson. Its expression pattern in pathological versus healthy tissues has made it a primary candidate as a predictive biomarker.

Studies have shown that the A3AR is significantly overexpressed in the tumor tissues of various cancers, including hepatocellular carcinoma (HCC), when compared to adjacent healthy tissues nih.govmdpi.comcancer-research-network.comnih.govmdpi.com. A key finding is that this overexpression is not confined to the tumor microenvironment. High levels of A3AR are also found in the peripheral blood mononuclear cells (PBMCs) of patients with cancer and inflammatory diseases mdpi.comnih.govmdpi.comnih.gov.

This phenomenon suggests that the A3AR status in peripheral cells may mirror its expression in the remote tumor, providing a minimally invasive method to assess a patient's receptor status nih.govnih.gov. Research in animal models and patient samples has supported this correlation. For instance, in N1S1 HCC tumor-bearing rats, A3AR overexpression in the tumor was reflected in the animals' PBMCs nih.gov. Furthermore, upon treatment with this compound, the downregulation of A3AR expression was observed in both the tumor lesions and the corresponding PBMCs nih.gov.

The initial hypothesis was that baseline A3AR expression levels could serve as a direct biomarker to predict a patient's response to this compound. An early open-label phase I/II trial in patients with advanced HCC found a direct correlation between baseline A3AR expression levels and tumor response to the drug nih.gov.

Inflammatory and Metabolic Biomarkers

This compound's mechanism of action extends beyond direct tumor cell apoptosis, encompassing anti-inflammatory and metabolic effects. Consequently, changes in specific inflammatory and metabolic markers are being investigated as indicators of therapeutic response.

Adiponectin is a cytokine released by fat cells that has protective roles in regulating metabolism and inflammation nih.gov. This compound has been shown to bind to A3AR on adipocytes, stimulating the production and upregulation of adiponectin nih.govascopubs.org. This effect has been observed in both preclinical and clinical settings.

In a phase 2 study involving patients with metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH), this compound treatment led to a notable increase in serum adiponectin levels compared to placebo nih.govascopubs.org. This upregulation is considered a positive indicator, as increased adiponectin levels are associated with significant improvements in various liver diseases, including hepatic fibrosis, MASH, and HCC nih.gov.

| Treatment Group | Mean Change from Baseline (ng/mL) | P-value (vs. Placebo) |

|---|---|---|

| This compound 12.5 mg BID | 539 | 0.032 |

| Placebo | -78 | N/A |

Data sourced from a phase 2 clinical trial in patients with MASLD/MASH nih.govascopubs.org.

Elevated levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), are hallmark indicators of liver inflammation and damage. This compound has demonstrated a robust anti-inflammatory effect, which is reflected in the normalization of these enzymes.

A phase 2 study in patients with NAFLD and NASH showed a dose-dependent decrease in both ALT and AST levels in the this compound treatment arms compared to placebo nih.govresearchgate.net. By the end of the treatment period, a significantly higher percentage of patients receiving this compound achieved ALT normalization mdpi.comnih.govresearchgate.net. Furthermore, a case report of a patient with HCC who experienced a long-term complete response to this compound noted that elevated ALT and AST levels normalized within the first four weeks of treatment and remained stable for over six years nih.gov.

| Treatment Group | Week 12 Normalization Rate | Week 16 Normalization Rate | P-value (vs. Placebo at Week 16) |

|---|---|---|---|

| This compound 25 mg BID | 31.6% | 36.8% | 0.038 |

| Placebo | 20.0% | 10.0% |

Data sourced from a phase 2 clinical trial in patients with NAFLD/NASH mdpi.comnih.govresearchgate.net.

Genetic and Molecular Biomarkers of Pathway Modulation

The anti-cancer activity of this compound is mediated by its ability to modulate key intracellular signaling pathways that govern cell proliferation and survival. The binding of this compound to the A3AR on cancer cells triggers the deregulation of the Wnt/β-catenin and NF-κB signal transduction pathways cancer-research-network.comnih.govcanfite.comnih.govtargetedonc.compatsnap.comcancer.gov. This mechanism has also been shown to involve the RAS signaling pathway cancer-research-network.comnih.gov.

Modulation of these pathways leads to a downstream cascade of events, including the upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in the programmed death of tumor cells cancer-research-network.comnih.govonclive.com. Research has also identified a direct correlation between the high expression of A3AR in HCC tissues and high expression levels of the transcription factor NF-κB, which is known to be present in the A3AR gene promoter nih.gov. Therefore, the expression levels of key proteins within these pathways (e.g., NF-κB, β-catenin, Bad, Bax) could potentially serve as molecular biomarkers to monitor the biological activity and therapeutic effect of this compound.

Academic Perspectives on Therapeutic Potential and Future Research Directions

Namodenoson's Multifaceted Therapeutic Profile

This compound (also known as CF102) is an orally available, small molecule drug candidate that demonstrates a multifaceted therapeutic profile, primarily characterized by its dual anti-inflammatory and anti-cancer activities. mdpi.comnih.gov Its mechanism of action is centered on its high affinity and selectivity as an agonist for the A3 adenosine (B11128) receptor (A3AR). patsnap.comcanfite.com This receptor is found to be highly expressed in cancerous and inflammatory cells, with significantly lower expression in normal, healthy cells. patsnap.comcanfite.combiospace.com This differential expression is key to this compound's targeted effects. canfite.com

The therapeutic action of this compound is mediated through the deregulation of critical signal transduction pathways, including the NF-κB and Wnt/β-catenin pathways. canfite.comnih.gov In cancer cells, this modulation leads to the induction of apoptosis (programmed cell death), thereby inhibiting tumor growth. patsnap.comcanfite.comcancer-research-network.com Concurrently, in the context of liver diseases, this compound exerts anti-inflammatory, anti-steatotic, and anti-fibrotic effects. spandidos-publications.com It has been shown to inhibit inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8, while stimulating the production of beneficial cytokines like G-CSF and adiponectin. mdpi.comnih.govbgu.ac.il This unique, dual-action profile allows it to simultaneously address cancer proliferation and the underlying inflammation that often drives liver disease progression. patsnap.com Furthermore, this compound has demonstrated hepatoprotective effects, safeguarding normal liver cells from damage. spandidos-publications.commdpi.com

Potential for Disease Progression Prevention

The mechanism of this compound holds significant promise for preventing the progression of chronic liver diseases. nih.gov Its application is particularly relevant in the context of Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as Non-Alcoholic Steatohepatitis (NASH). mdpi.comnih.gov MASH is a severe form of fatty liver disease characterized by liver inflammation and cell damage, which can advance to fibrosis, cirrhosis, and ultimately, hepatocellular carcinoma (HCC). patsnap.comseekingalpha.com

This compound's ability to exert anti-inflammatory, anti-steatosis (fat-reducing), and anti-fibrotic effects directly targets the core pathological processes of MASH. spandidos-publications.com By mitigating liver inflammation and fibrosis, this compound could potentially halt or slow the progression from MASH to more severe, life-threatening conditions. patsnap.comnih.gov This preventative potential is a crucial area of investigation, as it could offer a therapeutic strategy to intervene early in the disease cascade, preventing the development of cirrhosis and liver cancer in at-risk populations. nih.govseekingalpha.com

Addressing Unmet Medical Needs in Oncology and Hepatology

This compound is being developed to address significant unmet medical needs in both hepatology and oncology. patsnap.com In oncology, its primary focus is on hepatocellular carcinoma (HCC), the most common type of primary liver cancer. patsnap.com Treatment options are particularly limited for patients with advanced HCC and underlying liver dysfunction, such as those with Child-Pugh B cirrhosis. biospace.commdpi.com Clinical studies have suggested that this compound may prolong survival in this specific patient subpopulation. mdpi.com The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation and Fast Track Designation for second-line treatment of HCC, highlighting its potential to fill a critical therapeutic gap. canfite.combiospace.comcanfite.com The drug is also being explored for other difficult-to-treat cancers, including pancreatic cancer, for which it has also received FDA Orphan Drug Designation. canfite.comtargetedonc.comcuretoday.com

In hepatology, there is a pressing need for effective treatments for MASH/NASH, a condition with a rising prevalence worldwide and no currently approved therapies. patsnap.comseekingalpha.com this compound's capacity to reduce liver inflammation and fibrosis makes it a promising candidate for treating this widespread disease. patsnap.com Early-phase clinical trials have shown that the drug can improve liver function biomarkers. patsnap.comcanfite.com By targeting both MASH and HCC, this compound offers a comprehensive approach to managing the spectrum of advanced liver disease. patsnap.com

Advanced Mechanistic Investigations

Advanced mechanistic studies have elucidated the molecular pathways through which this compound exerts its effects. Upon binding to the A3AR, this compound initiates a cascade of intracellular events. patsnap.com It has been shown to downregulate key signaling pathways implicated in cell survival and inflammation, notably the PI3K/Akt and NF-κB pathways. mdpi.compatsnap.com Inhibition of the PI3K pathway leads to the upregulation of GSK-3β, a key component of the Wnt signaling pathway, which in turn promotes the degradation of β-catenin, preventing its translocation to the nucleus where it would otherwise drive cell proliferation. mdpi.comspandidos-publications.com

This deregulation of the Wnt/β-catenin and NF-κB pathways is central to its anti-cancer effect, culminating in the upregulation of apoptotic proteins like Bad and Bax and leading to tumor cell death. nih.govcancer-research-network.comnih.gov In the context of its hepatoprotective and anti-inflammatory actions, this compound's binding to A3AR on adipocytes and bone marrow cells stimulates transcription factors that increase the production of adiponectin and G-CSF. mdpi.comnih.gov Adiponectin is a key cytokine known to drive multi-organ protective effects, including anti-inflammatory and anti-fibrotic actions in the liver. canfite.comcanfite.com These detailed mechanistic insights provide a strong rationale for its therapeutic application in both inflammatory and oncological conditions. nih.govspandidos-publications.com

| Target Cell/Tissue | Signaling Pathway/Molecule Affected | Resulting Effect |

|---|---|---|

| Cancer Cells (e.g., HCC, Pancreatic) | A3AR Activation → Deregulation of Wnt/β-catenin & NF-κB pathways | Inhibition of cell proliferation, Induction of apoptosis nih.govcancer-research-network.com |

| Cancer Cells | Downregulation of PI3K/Akt | Inhibition of cell survival signals patsnap.com |

| Liver Cells (Hepatocytes) | Inhibition of inflammatory cytokines (TNF-α, IL-1, IL-6) | Anti-inflammatory effect mdpi.comnih.gov |

| Adipocytes & Bone Marrow Cells | Stimulation of positive cytokines (Adiponectin, G-CSF) | Hepatoprotective, Anti-steatosis, Anti-fibrotic effects mdpi.comcanfite.comnih.gov |

Opportunities for Combination Therapy Rationales

The unique mechanism of action and favorable safety profile of this compound present significant opportunities for future research into combination therapies. seekingalpha.com In oncology, particularly for HCC and pancreatic cancer, combining this compound with other therapeutic modalities is a logical next step. nih.gov Its non-cytotoxic, targeted approach could complement standard chemotherapy or other targeted agents, potentially enhancing anti-tumor efficacy while mitigating overlapping toxicities. nih.govcanfite.com

In the context of MASH, where the disease pathology is multifactorial, combination therapy is widely anticipated to become the standard of care. seekingalpha.com this compound's potent anti-inflammatory and anti-fibrotic effects could be combined with drugs that target the metabolic aspects of the disease, such as insulin (B600854) resistance or lipid metabolism. Such a multi-pronged approach could lead to more comprehensive and effective treatment for MASH patients. Further preclinical and clinical studies are warranted to explore these potential synergistic combinations and establish optimal therapeutic regimens.

| Indication | Trial Phase | Key Finding/Endpoint Met |

|---|---|---|

| Hepatocellular Carcinoma (HCC) (Child-Pugh B7) | Phase II | Showed superiority in 12-month overall survival (44% vs. 18% for placebo) in this subpopulation. mdpi.com |

| Hepatocellular Carcinoma (HCC) | Phase I/II | Demonstrated initial indications of efficacy and anti-tumor activity. canfite.comspandidos-publications.com |

| NAFLD/MASH | Phase II | Met endpoints showing a robust anti-inflammatory effect via significant decrease in ALT and AST liver enzymes. canfite.com |

| NAFLD/MASH | Phase II | Showed a reduction in liver fat content and improvement in non-invasive fibrosis markers (FIB-4, FAST). canfite.com |

Q & A

Q. What molecular pathways underlie Namodenoson’s dual mechanism of action in hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH)?

this compound exerts its effects via selective agonism of the A3 adenosine receptor (A3AR), modulating the Wnt/β-catenin and NF-κB pathways. In HCC, it induces apoptosis by downregulating NF-κB and upregulating pro-apoptotic proteins (e.g., BAD, BAX) . In NASH, it reduces steatosis, inflammation, and fibrosis by suppressing PI3K/NF-κB signaling and upregulating adiponectin . Methodologically, these pathways are validated using in vitro assays (e.g., 3H-thymidine proliferation), Western blotting, and immunofluorescence in preclinical models .

Q. How is the ongoing Phase III trial for advanced HCC designed to address limitations of prior therapies?

The Phase III trial (NCT05201404) employs a randomized, double-blind, placebo-controlled design with 471 patients (2:1 randomization). Key inclusion criteria: Child-Pugh B cirrhosis (score 7), progression on first-line therapy. Primary endpoint: overall survival (OS); secondary endpoints include progression-free survival (PFS) and safety. This design addresses hepatotoxicity limitations of existing therapies by leveraging this compound’s hepatoprotective properties, validated through ALT normalization and histopathological improvements in prior trials .

Q. What preclinical models are used to evaluate this compound’s hepatoprotective and anti-fibrotic effects?

Studies utilize:

- STAM model : Evaluates NASH progression via steatosis, inflammation, and ballooning scores .

- CCl4-induced fibrosis : Measures serum ALT reduction, fibrosis markers (α-SMA, collagen), and ascites reversal .

- LX2 cell line : Assesses anti-fibrotic activity via 3H-thymidine incorporation and Wnt/β-catenin pathway modulation . These models are selected for their translational relevance to human NAFLD/NASH pathophysiology.

Q. How are patient subgroups stratified in clinical trials to optimize this compound’s efficacy?

Subgroup analysis in Phase II HCC trials identified enhanced OS and PFS in Child-Pugh B (CPB7) patients, likely due to preserved liver function enabling sustained drug metabolism . Stratification in Phase III trials uses CPB7 criteria, with rigorous exclusion of patients with severe hepatic impairment (Child-Pugh >7) to minimize confounding variables .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between primary endpoint failures and subgroup benefits in this compound trials?

The Phase II HCC trial missed its primary OS endpoint but showed CPB7 subgroup benefits. To address this, researchers should:

Q. What methodological approaches are used to evaluate this compound’s synergy with gemcitabine in pancreatic cancer?

Preclinical studies combine this compound with gemcitabine in:

- MTT assays : Quantify additive growth inhibition (e.g., 65.4% vs. 48.6% monotherapy) .

- Xenograft models : Monitor tumor volume reduction via daily oral dosing (10 µg/kg) and Wnt/β-catenin pathway deregulation .

- Mechanistic validation : Western blotting for downstream targets (e.g., p-Akt, β-catenin) .

Q. What challenges arise in translating preclinical NASH findings to clinical outcomes, and how are they addressed?

Discrepancies include:

- Model limitations : Mouse STAM/CCl4 models lack full metabolic complexity of human NASH.

- Biomarker translation : Preclinical adiponectin upregulation vs. clinical ALT normalization . Solutions:

- Use multi-omics approaches (e.g., transcriptomics, metabolomics) to identify conserved pathways.

- Validate biomarkers (e.g., Fib4-score) in Phase IIb NASH trials .

Q. How is dose optimization for this compound achieved across indications?

- Phase II NAFLD trial : 25 mg BID showed superior ALT normalization (37% vs. 10% placebo) and liver fat reduction, informing Phase IIb NASH dosing .

- HCC trials : 25 mg BID balances efficacy and safety in CPB7 patients, avoiding toxicity in compromised livers .

- Pancreatic cancer : Preclinical data support 10 µg/kg in vivo, but human equivalent doses require pharmacokinetic modeling .

Q. What biomarkers are prioritized to predict this compound response in HCC and NASH?

- HCC : A3AR expression levels (via immunohistochemistry), serum AFP, and Wnt pathway proteins (β-catenin) .

- NASH : Adiponectin staining in liver biopsies, Fib4-score, and ALT/AST ratios . Validation requires longitudinal sampling in clinical trials and correlation with imaging (MRI-PDFF for steatosis) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.